molecular formula C20H18ClFN2O B8397947 6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol CAS No. 104628-31-1

6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Cat. No. B8397947
CAS RN: 104628-31-1
M. Wt: 356.8 g/mol
InChI Key: WUNJSFUQRGEAEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol is a useful research compound. Its molecular formula is C20H18ClFN2O and its molecular weight is 356.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

104628-31-1

Product Name

6-Chloro-9-(((4-fluorophenyl)methyl)amino)-1,2,3,4-tetrahydro-1-acridinol

Molecular Formula

C20H18ClFN2O

Molecular Weight

356.8 g/mol

IUPAC Name

6-chloro-9-[(4-fluorophenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol

InChI

InChI=1S/C20H18ClFN2O/c21-13-6-9-15-17(10-13)24-16-2-1-3-18(25)19(16)20(15)23-11-12-4-7-14(22)8-5-12/h4-10,18,25H,1-3,11H2,(H,23,24)

InChI Key

WUNJSFUQRGEAEJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C3=C(C=C(C=C3)Cl)N=C2C1)NCC4=CC=C(C=C4)F)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 100 ml of dry THF was added 4.06 g of 6-chloro-3,4-dihydro-9-(4-fluorobenzylamino)acridin-1(2H)-one and the mechanically stirred solution was cooled to 10° C. under a nitrogen atmosphere. To the reaction was added 5.8 ml of 1M LiAlH4 in THF over 15 minutes. After 1/2 hour the reaction was complete by TLC analysis, so it was quenched with 1 ml of saturated ammonium chloride solution and the inorganic salts were filtered off. The filtrate was evaporated to a solid which was recrystallized from dichloromethane to yield 3.18 g of solid. The compound went through a crystal structure change at 176°-177° C. before melting at 187°-188° C.
Quantity
5.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
6-chloro-3,4-dihydro-9-(4-fluorobenzylamino)acridin-1(2H)-one
Quantity
4.06 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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